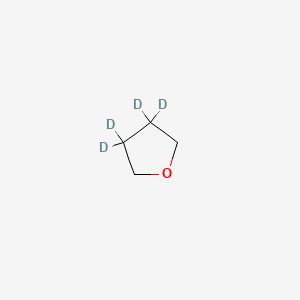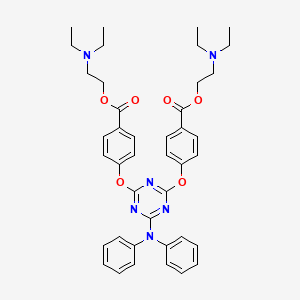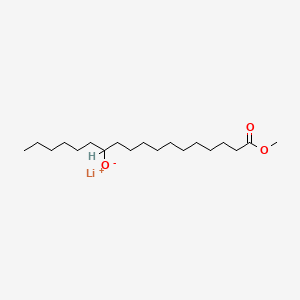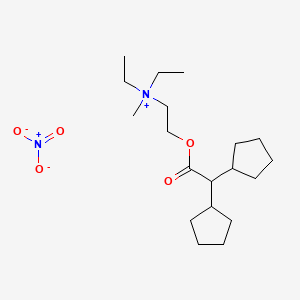
2-Butanol, 4,4'-(1,2-ethanediyldinitrilo)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanol, 4,4’-(1,2-ethanediyldinitrilo)bis- is a chemical compound with the molecular formula C10H19N4O It is known for its complex structure, which includes two butanol groups connected by an ethanediyldinitrilo bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 4,4’-(1,2-ethanediyldinitrilo)bis- typically involves the reaction of 2-butanone with an ethanediyldinitrilo compound under controlled conditions. The reaction is carried out in the presence of a catalyst, often a metal-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-Butanol, 4,4’-(1,2-ethanediyldinitrilo)bis- involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This process is designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanol, 4,4’-(1,2-ethanediyldinitrilo)bis- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions to achieve the desired reduction.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield various alcohols or ketones, while reduction can produce different alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2-Butanol, 4,4’-(1,2-ethanediyldinitrilo)bis- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Butanol, 4,4’-(1,2-ethanediyldinitrilo)bis- exerts its effects involves interactions with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity and function. These interactions are often mediated by the compound’s functional groups, which can form bonds with specific sites on the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetra(3-hydroxypropyl)ethylene diamine: A compound with a similar ethanediyldinitrilo bridge but different functional groups.
3,3’,3’‘,3’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol): Another compound with a similar core structure but different substituents.
Uniqueness
2-Butanol, 4,4’-(1,2-ethanediyldinitrilo)bis- is unique due to its specific combination of butanol groups and the ethanediyldinitrilo bridge. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
65293-96-1 |
|---|---|
Molekularformel |
C10H20N2O2 |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
4-[2-(3-hydroxybutylideneamino)ethylimino]butan-2-ol |
InChI |
InChI=1S/C10H20N2O2/c1-9(13)3-5-11-7-8-12-6-4-10(2)14/h5-6,9-10,13-14H,3-4,7-8H2,1-2H3 |
InChI-Schlüssel |
AYXBIYDHXJERBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=NCCN=CCC(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



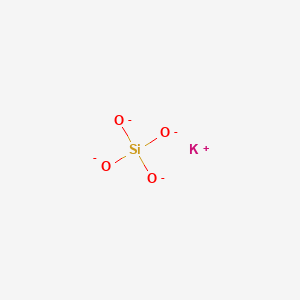
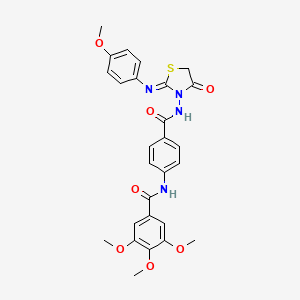
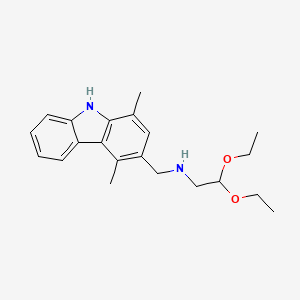
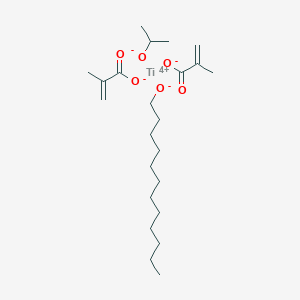
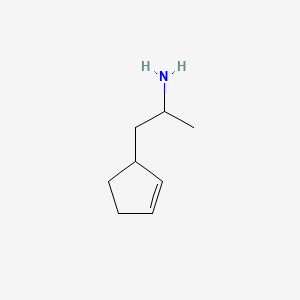
![butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride](/img/structure/B13782781.png)
